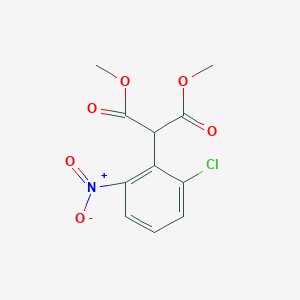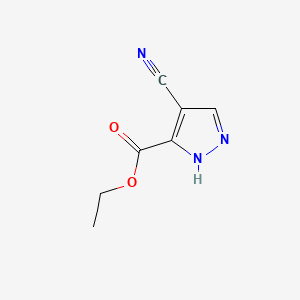
ethyl 4-cyano-1H-pyrazole-5-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-cyano-1H-pyrazole-5-carboxylate is a heterocyclic compound with the molecular formula C7H7N3O2 It is characterized by a five-membered ring structure containing two nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
Ethyl 4-cyano-1H-pyrazole-5-carboxylate can be synthesized through several methods. One common approach involves the cyclization of ethyl cyanoacetate with hydrazine hydrate, followed by the reaction with ethyl chloroformate. The reaction typically occurs under reflux conditions in the presence of a base such as sodium ethoxide. The resulting product is then purified through recrystallization.
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves large-scale batch processes. The use of continuous flow reactors has also been explored to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products.
化学反应分析
Types of Reactions
Ethyl 4-cyano-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: The major product is often the corresponding carboxylic acid derivative.
Reduction: The major product is the corresponding amine derivative.
Substitution: The major products depend on the nucleophile used, resulting in various substituted pyrazole derivatives.
科学研究应用
Ethyl 4-cyano-1H-pyrazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of agrochemicals and dyes.
作用机制
The mechanism by which ethyl 4-cyano-1H-pyrazole-5-carboxylate exerts its effects is primarily through its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved often include inhibition of enzyme activity or interference with cellular signaling processes.
相似化合物的比较
Similar Compounds
- Ethyl 4-pyrazolecarboxylate
- 5-Amino-3-(cyanomethyl)-1H-pyrazol-4-yl cyanide
Uniqueness
Ethyl 4-cyano-1H-pyrazole-5-carboxylate is unique due to its cyano and ester functional groups, which provide distinct reactivity and potential for diverse chemical transformations. This makes it a valuable intermediate in the synthesis of various biologically active compounds.
属性
IUPAC Name |
ethyl 4-cyano-1H-pyrazole-5-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O2/c1-2-12-7(11)6-5(3-8)4-9-10-6/h4H,2H2,1H3,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COJOZBXPRZQJLK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=NN1)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
318497-88-0 |
Source


|
| Record name | ethyl 4-cyano-1H-pyrazole-5-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
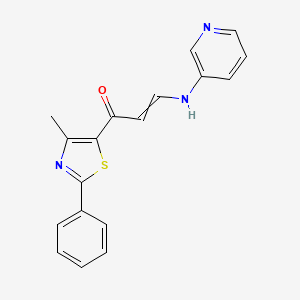
![(E)-1-[4-(1H-1,3-benzimidazol-1-yl)phenyl]-3-(4-toluidino)-2-propen-1-one](/img/structure/B1300472.png)
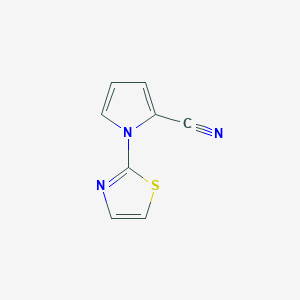
![3-(6-Iodoimidazo[1,2-a]pyridin-2-yl)aniline](/img/structure/B1300474.png)
![(E)-3-(1-isobutyl-1,2,3,4-tetrahydro-6-quinolinyl)-2-[(4-methylphenyl)sulfonyl]-2-propenenitrile](/img/structure/B1300480.png)
![5-[2-(4-Fluoroanilino)ethenyl]-3-(methylthio)-4-isothiazolecarbonitrile](/img/structure/B1300490.png)
![5-[2-(4-Hydroxy-2-methylanilino)ethenyl]-3-methylsulfanyl-1,2-thiazole-4-carbonitrile](/img/structure/B1300491.png)
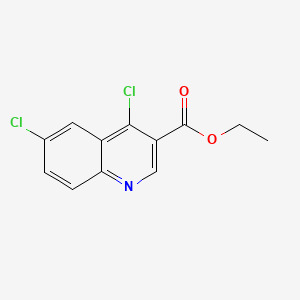
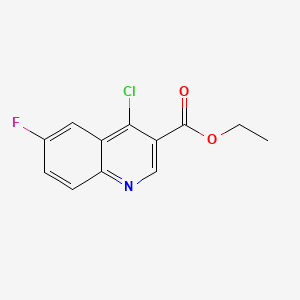
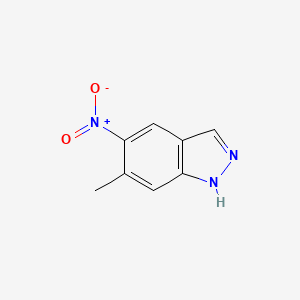

![1-methyl-4-[4-(1H-pyrazol-5-yl)phenyl]piperazine](/img/structure/B1300551.png)
![1-Naphtho[2,1-b]furan-2-yl-1-ethanone](/img/structure/B1300553.png)
